molecular formula C10H15F3N4O2 B2879784 tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate CAS No. 2226183-04-4

tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B2879784
CAS No.: 2226183-04-4
M. Wt: 280.251
InChI Key: PIHSCVJVELOFLO-UHFFFAOYSA-N
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Description

tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as chloroform, methanol, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-4-6(14)17(16-7)5-10(11,12)13/h4H,5,14H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHSCVJVELOFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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